molecular formula C21H23N3O2S2 B2693162 2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole CAS No. 1105216-25-8

2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole

Cat. No.: B2693162
CAS No.: 1105216-25-8
M. Wt: 413.55
InChI Key: HELZZWGGQARNLB-UHFFFAOYSA-N
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Description

2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole is a synthetic organic compound designed for research applications, featuring a molecular structure that incorporates two pharmaceutically significant motifs: a 4-phenylthiazole core and a piperazine ring bearing a benzylsulfonyl group. The thiazole ring is a privileged scaffold in drug discovery, known for its broad spectrum of biological activities. Recent pharmacological investigations of thiazole derivatives have established their promising therapeutic applications, including antimicrobial, antifungal, antioxidant, and antiproliferative properties . Furthermore, molecular structures containing nitrogen and sulfur as heteroatoms, as found in the thiazole ring, are consistently investigated for their ability to interact with various metabolic enzymes . The integration of a piperazine sulfonyl moiety is a common strategy in medicinal chemistry to fine-tune a compound's physicochemical properties and binding affinity. Piperazine-based structures are frequently explored in neuroscience research . For instance, novel thiazolylhydrazine-piperazine derivatives have been recently designed and synthesized as potent and selective inhibitors of the Monoamine Oxidase A (MAO-A) enzyme, a key target for antidepressant therapies . The specific structural combination in this compound suggests potential research value for screening in neurological and oncological fields. Researchers may find it a valuable candidate for investigating novel enzyme inhibitors or for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-benzylsulfonylpiperazin-1-yl)methyl]-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c25-28(26,17-18-7-3-1-4-8-18)24-13-11-23(12-14-24)15-21-22-20(16-27-21)19-9-5-2-6-10-19/h1-10,16H,11-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELZZWGGQARNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole is a thiazole derivative that has garnered interest due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C18H22N2O2S Molecular Formula \text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}\quad \text{ Molecular Formula }

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. A study highlighted that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities. For instance, derivatives tested against various bacterial strains showed minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL, which indicates moderate activity compared to standard antibiotics like chloramphenicol and ketoconazole .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference DrugReference MIC (μg/mL)
2aE. faecalis100Chloramphenicol25
2bC. albicans3.92Ketoconazole1
2cA. niger4.01Fluconazole0.5

Anticancer Activity

Recent investigations have indicated that thiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The compound under study was evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism of action is believed to involve the disruption of cellular signaling pathways associated with cell survival and proliferation .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (μM)Mechanism
2dHeLa12Apoptosis Induction
2eMCF-78Cell Cycle Arrest

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural components. Research has shown that the presence of electron-withdrawing groups enhances antimicrobial activity, while hydrophobic moieties contribute to better drug-like properties and bioavailability .

Key Findings on SAR:

  • Electron-Withdrawing Groups: Increase antimicrobial potency.
  • Hydrophobic Moieties: Improve membrane permeability and bioavailability.
  • Positioning of Functional Groups: Critical for maximizing biological interactions.

Study on Antifungal Activity

A specific case study investigated the antifungal effects of a series of thiazole derivatives against Candida albicans. The study utilized an in vitro model where compounds were assessed for their ability to inhibit fungal growth. Results indicated that certain derivatives showed comparable efficacy to established antifungal agents like fluconazole, with MIC values suggesting potential for therapeutic applications .

Molecular Docking Studies

Molecular docking studies provided insights into the binding interactions between thiazole derivatives and target enzymes involved in fungal metabolism, such as lanosterol C14α-demethylase. The docking scores suggested a strong affinity for these targets, indicating a plausible mechanism for the observed antifungal activity .

Scientific Research Applications

Anticonvulsant Activity

Thiazole derivatives, including the compound , have been investigated for their anticonvulsant properties. Research indicates that modifications in the thiazole structure can enhance anticonvulsant activity. For instance, compounds with para-halogen substitutions on the phenyl ring have demonstrated significant efficacy in seizure models, suggesting that structural variations can lead to improved pharmacological profiles .

Antimicrobial Properties

The compound's thiazole moiety has been linked to antimicrobial activity. Studies have shown that thiazole-bearing compounds exhibit notable antibacterial effects against various pathogens. For example, analogues derived from thiazole have been tested against strains such as Staphylococcus epidermidis, revealing promising results comparable to standard treatments like norfloxacin .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of thiazole derivatives. SAR studies have indicated that specific substitutions on the thiazole and phenyl rings significantly influence the biological activity of these compounds.

Key Findings from SAR Studies

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring enhances anticonvulsant properties .
  • Substituent Positioning : The positioning of substituents on the thiazole ring is critical; para-substituted analogues often exhibit superior activity compared to ortho or meta substitutions .
  • Hybridization Approaches : The design of hybrid molecules combining different pharmacophores has led to the discovery of new analogues with enhanced biological activities, including anti-HIV properties .

Antiviral Activity

In a study focusing on HIV-1 reverse transcriptase inhibition, several derivatives of 2-((4-(benzylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole were synthesized and evaluated for their antiviral potential. The results indicated that specific modifications improved binding affinity and inhibitory effects against HIV-1 .

Anticancer Research

Recent investigations have explored the anticancer potential of thiazole derivatives. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeCompound VariantsObserved EffectsReferences
AnticonvulsantThiazole DerivativesSignificant protection in seizure models
AntimicrobialThiazole AnaloguesComparable efficacy to standard antibiotics
AntiviralHybrid CompoundsInhibition of HIV-1 reverse transcriptase
AnticancerThiazole VariantsCytotoxicity against cancer cell lines

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Compound Core Structure Position 2 Substituent Position 4 Substituent Key Functional Groups Reported Activity
Target Compound Thiazole (4-Benzylsulfonylpiperazin-1-yl)methyl Phenyl Sulfonyl, Piperazine N/A (Inferred: Enzyme modulation)
3a Thiazole 4-(4-Fluorophenyl)piperazin-1-yl (hydrazone-linked) Phenyl Fluorophenyl, Hydrazone AChE inhibition
C1–C7 Quinoline Piperazine-linked aryl carbonyl Variable (e.g., bromo) Carbonyl, Halogens N/A (Structural studies)
9c Thiazole Triazole-benzimidazole-acetamide Phenyl Triazole, Acetamide Docking-based activity

Table 2. Physicochemical Properties (Inferred)

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (Polarity)
Target Compound ~450 ~3.2 Moderate (sulfonyl)
3a ~430 ~2.8 Low (hydrazone)
9c ~520 ~2.5 High (acetamide)

Research Findings and Implications

  • Linker Flexibility : The methyl linker in the target compound could allow greater conformational adaptability than rigid hydrazone or acetamide linkers, influencing target binding .
  • Biological Potential: While direct activity data for the target compound is lacking, structural analogs like 3a and 9c highlight the importance of piperazine and aryl-thiazole motifs in enzyme inhibition and receptor binding .

Q & A

Q. What are the standard synthetic routes for 2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.
  • Step 2: Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions. For example, coupling 4-phenylthiazole-2-carbaldehyde with piperazine derivatives under reflux in solvents like ethanol or acetonitrile .
  • Step 3: Sulfonylation of the benzyl group using benzylsulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) .
  • Optimization: Reaction yields are improved by controlling temperature (50–80°C), solvent polarity, and catalyst use (e.g., DCC for amide bond formation) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy: 1^1H and 13^13C NMR verify methylene bridge connectivity (δ ~3.5–4.0 ppm for –CH2_2–) and aromatic protons (δ ~7.0–8.0 ppm) .
  • IR Spectroscopy: Peaks at ~1150 cm1^{-1} (sulfonyl S=O) and ~1600 cm1^{-1} (C=N thiazole) confirm functional groups .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z ~440–450) .
  • Elemental Analysis: Discrepancies ≤0.4% between calculated and observed C/H/N/S values ensure purity .

Q. What in vitro biological assays are commonly used to evaluate its pharmacological potential?

  • Anticancer Activity: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated from dose-response curves .
  • Antimicrobial Screening: Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition: Fluorescence-based assays for targets like PI3K (see GDC-0941 analogs in ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Piperazine Modifications: Replacing benzylsulfonyl with tosyl or methylsulfonyl groups alters solubility and target affinity .
  • Thiazole Substituents: Introducing electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring enhances metabolic stability .
  • Methylene Linker: Replacing –CH2_2– with –O– or –NH– affects conformational flexibility and binding kinetics .
  • Data-Driven Example: In analogs, 4-fluorophenyl substitution improved anticancer activity by 30% compared to unsubstituted derivatives .

Q. What computational strategies are used to predict binding modes with biological targets?

  • Molecular Docking: Software like AutoDock Vina simulates interactions with proteins (e.g., PI3K or antimicrobial targets). The benzylsulfonyl group often occupies hydrophobic pockets, while the thiazole nitrogen forms hydrogen bonds .
  • MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical residues for binding .

Q. How should researchers address contradictions in biological activity data across studies?

  • Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies .
  • Purity Verification: Re-characterize compounds using HPLC (>95% purity) to rule out impurity effects .
  • Meta-Analysis: Compare data across multiple studies (e.g., IC50_{50} ranges for similar thiazole-piperazine derivatives) to identify consensus trends .

Q. What strategies improve the compound’s stability under experimental storage conditions?

  • Lyophilization: Store as a lyophilized powder at –20°C to prevent hydrolysis of the sulfonyl group .
  • Buffered Solutions: Use pH 7.4 PBS for in vitro assays to avoid degradation under acidic/basic conditions .
  • Light Protection: Amber vials prevent photodegradation of the thiazole ring .

Methodological Considerations

Q. How are reaction intermediates monitored and isolated during synthesis?

  • TLC: Use silica plates with UV detection (Rf_f values ~0.3–0.5 for intermediates) .
  • Column Chromatography: Purify intermediates using gradients of ethyl acetate/hexane (30:70 to 70:30) .

Q. What in vivo models are appropriate for preclinical testing?

  • Xenograft Models: Immunodeficient mice implanted with human cancer cells (e.g., HCT-116 colorectal tumors) .
  • Pharmacokinetics: Measure plasma half-life (t1/2_{1/2}) and bioavailability via LC-MS/MS after oral/intravenous administration .

Q. How can researchers validate target engagement in cellular assays?

  • Western Blotting: Detect downstream biomarkers (e.g., phosphorylated Akt for PI3K inhibition) .
  • Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein thermal stability shifts .

Tables for Key Data

Table 1: Representative Synthetic Yields Under Varied Conditions

StepSolventCatalystTemp (°C)Yield (%)Reference
1EthanolNone8065
2DCMTEA2578
3AcetonitrileDCC6085

Table 2: Biological Activity of Structural Analogs

Analog SubstituentIC50_{50} (μM)TargetReference
4-Fluorophenyl0.45PI3Kα
4-Methoxyphenyl1.20S. aureus
Benzylsulfonyl (Parent)0.85HeLa Cells

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